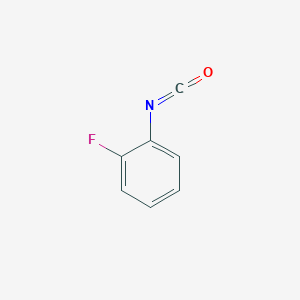

2-Fluorophenyl isocyanate

Vue d'ensemble

Description

2-Fluorophenyl isocyanate is an organic compound with the molecular formula C7H4FNO. It is a derivative of phenyl isocyanate, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its reactivity and is used in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Fluorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-fluoroaniline with phosgene. The reaction proceeds as follows:

C6H4FNH2+COCl2→C6H4FNCO+2HCl

This reaction is typically carried out under controlled conditions to manage the release of hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced equipment to ensure safety and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The isocyanate group reacts with nucleophiles to form stable adducts. Major reaction pathways include:

Reaction with Amines

Primary and secondary amines react with 2-fluorophenyl isocyanate to form substituted ureas.

| Reagent | Conditions | Product | Yield/Notes |

|---|---|---|---|

| Methylamine | RT, anhydrous DCM | N-Methyl-N'-(2-fluorophenyl)urea | High yield (>85%) |

| Aniline | 0–5°C, THF | N-Phenyl-N'-(2-fluorophenyl)urea | Crystalline solid |

Mechanism : The amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂, yielding urea derivatives .

Reaction with Alcohols

Alcohols react with this compound to produce carbamates (urethanes).

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methanol | RT, catalytic base | Methyl (2-fluorophenyl)carbamate | Polymer precursors |

| Ethylene glycol | 60°C, toluene | Bis-carbamate derivative | Crosslinking agent |

Kinetics : Reactions proceed faster with electron-deficient alcohols due to enhanced nucleophilicity .

Hydrolysis

This compound undergoes hydrolysis in aqueous environments:

Hydrolysis Pathways

| Conditions | Product | Byproducts |

|---|---|---|

| Neutral H₂O, RT | 2-Fluorophenylcarbamic acid | CO₂ (gradual release) |

| Acidic H₂O | 2-Fluoroaniline + CO₂ | HCN (traces) |

Stability : The compound is moisture-sensitive, requiring anhydrous storage to prevent premature hydrolysis .

Polymerization Reactions

This compound participates in polyaddition reactions to form high-performance polymers:

Cycloaddition Reactions (Theoretical Insights)

While no direct experimental data exists for this compound, analogous isocyanates undergo [2+2] cycloadditions with alkenes. For example, chlorosulfonyl isocyanate reacts via single-electron transfer (SET) pathways with electron-rich alkenes .

Hypothesized Pathway for this compound :

-

Formation of a charge-transfer complex with the alkene.

-

SET generates a 1,4-diradical intermediate.

Substitution Reactions

The fluorine substituent can participate in aromatic substitution under specific conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaNH₂, NH₃ | -33°C, THF | 2-Aminophenyl isocyanate | Low yield (~30%) |

| CuCN, DMF | 120°C | 2-Cyanophenyl isocyanate | Requires inert atmosphere |

Limitations : Harsh conditions often lead to decomposition of the isocyanate group .

Applications De Recherche Scientifique

Synthesis of Polyurethanes

2-Fluorophenyl isocyanate is primarily utilized in the production of fluorinated polyurethanes (FPUs). These materials exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for applications in coatings, textiles, and biomedical devices. The introduction of fluorinated segments into polyurethane enhances its hydrophobicity and flame retardancy, which are crucial for aerospace and automotive applications .

Table 1: Properties of Fluorinated Polyurethanes

| Property | Value |

|---|---|

| Surface Energy | Low |

| Thermal Stability | High |

| Biocompatibility | Good |

| Applications | Coatings, Textiles |

Pharmaceutical Applications

The isocyanate functional group in FPI allows for the synthesis of various pharmaceutical intermediates. It can react with amines to form urea derivatives, which are often biologically active compounds. For instance, FPI has been explored as a building block in the synthesis of potential anti-cancer agents and other therapeutic compounds .

Case Study: Synthesis of Urea Derivatives

A study demonstrated the conversion of this compound into urea derivatives with significant biological activity against specific cancer cell lines. The reaction conditions were optimized to maximize yield and purity.

Agrochemical Applications

FPI has also found utility in agrochemicals as an intermediate for the synthesis of herbicides and pesticides. Its reactivity allows for the modification of existing agrochemical frameworks to enhance efficacy and reduce environmental impact.

Table 2: Agrochemical Derivatives from FPI

| Compound | Application |

|---|---|

| Herbicide A | Broad-spectrum herbicide |

| Pesticide B | Insect growth regulator |

Environmental Impact and Safety

While this compound has numerous applications, its handling requires caution due to its toxicological profile. It is classified as an irritant to skin and eyes and poses respiratory hazards upon inhalation . Safety protocols must be strictly adhered to during its use in laboratory settings.

Mécanisme D'action

The mechanism of action of 2-fluorophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses .

Comparaison Avec Des Composés Similaires

Phenyl isocyanate: Lacks the fluorine substitution.

2-Chlorophenyl isocyanate: Contains a chlorine atom instead of fluorine.

2-Bromophenyl isocyanate: Contains a bromine atom instead of fluorine.

Uniqueness: 2-Fluorophenyl isocyanate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs .

Activité Biologique

2-Fluorophenyl isocyanate (C7H4FNO) is an aromatic isocyanate that has garnered attention for its potential biological activities. It serves as a versatile building block in organic synthesis and has been investigated for its interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

This compound is characterized by the presence of a fluorine atom on the phenyl ring and an isocyanate functional group. Its molecular formula is C7H4FNO, with a molecular weight of approximately 139.11 g/mol. The compound typically appears as a colorless liquid and exhibits reactivity due to the isocyanate group, which can form bonds with nucleophiles such as amino acids and proteins.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Protein Modification : The isocyanate group can react with nucleophilic sites in proteins, leading to modifications that may alter protein function and stability. This reactivity has implications for enzyme inhibition and drug design.

- Inhibition of Enzymes : Research has shown that derivatives of this compound can act as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. For instance, compounds derived from this compound exhibited IC50 values ranging from 0.7 nM to over 600 nM, indicating significant inhibitory potential .

Inhibition Potency

A study focused on synthesizing urea derivatives from this compound revealed that certain compounds displayed remarkable inhibitory activity against sEH. Notably, 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea demonstrated an IC50 value of 0.7 nM , making it one of the most potent inhibitors identified in this series .

| Compound | Structure | IC50 (nM) |

|---|---|---|

| 3b | Structure | 0.7 |

| 3i | Structure | 1.0 |

| ... | ... | ... |

Case Studies

- Antitumor Activity : In vitro studies have indicated that derivatives containing the fluorophenyl moiety exhibit antitumor properties. For example, compounds synthesized from this compound showed varying degrees of cytotoxicity against cancer cell lines .

- Reactivity with Biological Molecules : Interaction studies involving this compound suggest that it can modify amino acids and nucleic acids, potentially leading to alterations in cellular functions and signaling pathways.

Applications

The unique properties of this compound make it a valuable compound in various fields:

- Pharmaceutical Development : The ability to modify biological molecules positions this compound as a candidate for drug development, particularly in creating inhibitors for therapeutic targets such as sEH.

- Agricultural Chemistry : Compounds derived from this compound may also find applications as herbicides or insecticides due to their enhanced lipophilicity and biological activity.

Propriétés

IUPAC Name |

1-fluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNCSZQPNIEEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168287 | |

| Record name | 2-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16744-98-2 | |

| Record name | 2-Fluorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16744-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016744982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-fluorophenyl isocyanate in the synthesis of the cholesterol absorption inhibitor?

A1: this compound serves as a crucial building block in the multi-step synthesis of the target cholesterol absorption inhibitor, 4‘‘,6‘‘-bis((2-fluorophenyl)carbamoyl)hecogenyl β-O-cellobioside. Specifically, it participates in a carbamoylation reaction with the deprotected 4'',6''-diol moiety of an intermediate compound. This reaction leads to the formation of the bis(carbamate) structure characteristic of the final inhibitor molecule [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.